molecular formula C28H50N4O8 B13903382 Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid

Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid

Cat. No.: B13903382
M. Wt: 570.7 g/mol
InChI Key: HQJNSDWARPTSKX-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-1-azaspiro[35]nonane-1-carboxylate;oxalic acid is a compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds, which are important in drug design .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used as a probe to investigate enzyme activity or receptor binding .

Medicine

In medicinal chemistry, tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications .

Properties

Molecular Formula

C28H50N4O8

Molecular Weight

570.7 g/mol

IUPAC Name

tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid

InChI

InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-9-8-13(15)6-4-10(14)5-7-13;3-1(4)2(5)6/h2*10H,4-9,14H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

HQJNSDWARPTSKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCC(CC2)N.CC(C)(C)OC(=O)N1CCC12CCC(CC2)N.C(=O)(C(=O)O)O

Origin of Product

United States

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